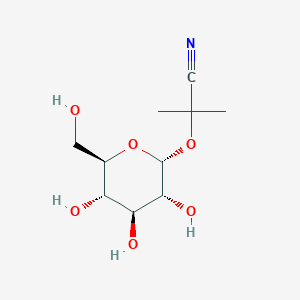
4,8-Dihydroxyeudesm-7(11)-en-12,8-olide
Vue d'ensemble
Description
"4,8-Dihydroxyeudesm-7(11)-en-12,8-olide" is a compound that appears to be related to the eudesmane series of sesquiterpenes, which are known for their diverse biological activities and presence in various natural sources. The compound's specific structure suggests it possesses unique chemical and physical properties, warranting detailed studies on its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The total synthesis of related eudesmanolides has been achieved through various routes, highlighting the synthetic accessibility of these compounds. For instance, the total synthesis of three eudesman-12,8-olides, including isoalantolactone and others, was accomplished via alkylation annulation and oxidation processes, demonstrating the feasibility of synthesizing complex eudesmanolides from simpler starting materials (Tada et al., 1993).
Molecular Structure Analysis
The crystal and molecular structure of closely related compounds have been determined, providing insights into the three-dimensional arrangement and stereochemistry of eudesmanolides. The determination of unit cell parameters and the presence of intramolecular hydrogen bonds in these structures highlight the complexity and specificity of eudesmanolide structures (Kravtsov et al., 2000).
Chemical Reactions and Properties
Eudesmanolides undergo various chemical reactions that underscore their reactivity and potential for transformation into other valuable compounds. For example, the synthesis of dihydroxyeudesmin involves reduction processes and highlights the potential for chemical modification of eudesmanolides (Pelter et al., 1982).
Applications De Recherche Scientifique
Eudesmanolides and Their Derivatives
Research has identified various eudesmanolides and their derivatives, including those similar to 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide. These compounds have been studied for their potential biological activities and applications.
Eudesmanolides from Plants : Eudesmanolides have been isolated from different plants like Pluchea quitoc and Taraxacum mongolicum. These compounds, including variants of this compound, have shown inhibitory effects on nitric oxide production, suggesting potential anti-inflammatory properties (Guilhon & Müller, 1998); (Young-Hee Kim et al., 2011).
Anticancer Potential : Some studies have explored the anticancer activities of eudesmanolides. For example, a study on compounds from Ajuga forrestii reported weak cytotoxicity against certain cancer cell lines (Y. Xiong et al., 2013).
Anti-HIV Properties : Recent research on eudesmane-type sesquiterpenes from Croton megalocarpus has highlighted their significant anti-HIV activities. This finding opens potential avenues for the development of new anti-HIV treatments (Ermias Mergia Terefe et al., 2022).
Chemical Analysis and Synthesis : The study of eudesmanolides also extends to their chemical analysis and synthesis. For instance, research on the differentiation between various types of eudesmanolides using mass spectrometry contributes to our understanding of their chemical properties (H. Dias et al., 2017).
Neuroprotective Effects : Diterpenes and sesquiterpenes, including eudesmanolides, have been studied for their neuroprotective effects. Compounds isolated from Antrodia camphorata showed potential in protecting neurons from damage (Cheng-Chi Chen et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
(4aR,5R,8aR,9aS)-5,9a-dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-9-10-7-11-13(2,5-4-6-14(11,3)17)8-15(10,18)19-12(9)16/h11,17-18H,4-8H2,1-3H3/t11-,13-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMYFJSUBISYEJ-NGFQHRJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(CCCC3(C)O)(CC2(OC1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@H]3[C@](CCC[C@@]3(C)O)(C[C@@]2(OC1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




